3-Ethyl-2-formamidopentanoic acid
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Overview
Description
3-Ethyl-2-formamidopentanoic acid is an organic compound with the molecular formula C8H15NO3 It is a derivative of pentanoic acid, featuring an ethyl group at the third carbon and a formamide group at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-formamidopentanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetoacetate and formamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium ethoxide to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-formamidopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or sulfonates can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Ethyl-2-formamidopentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-formamidopentanoic acid involves its interaction with specific molecular targets and pathways. The formamide group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical processes. The ethyl group may affect the compound’s hydrophobicity and membrane permeability, impacting its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-2-aminopentanoic acid: Similar structure but with an amine group instead of a formamide group.
3-Methyl-2-formamidopentanoic acid: Similar structure but with a methyl group instead of an ethyl group.
2-Formamidohexanoic acid: Similar structure but with an additional carbon in the chain.
Uniqueness
3-Ethyl-2-formamidopentanoic acid is unique due to the presence of both an ethyl group and a formamide group, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions in chemical reactions and biological systems, making it valuable for various applications.
Properties
Molecular Formula |
C8H15NO3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
3-ethyl-2-formamidopentanoic acid |
InChI |
InChI=1S/C8H15NO3/c1-3-6(4-2)7(8(11)12)9-5-10/h5-7H,3-4H2,1-2H3,(H,9,10)(H,11,12) |
InChI Key |
KRUXEXPFTDDOOF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(C(=O)O)NC=O |
Origin of Product |
United States |
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